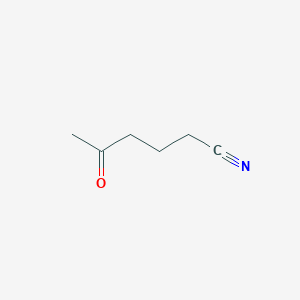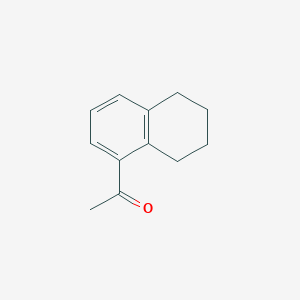
ビス(4-メトキシフェニル)クロロホスフィン
概要
説明
Bis(4-methoxyphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C14H14ClO2P. It is a phosphine ligand commonly used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom.
科学的研究の応用
Bis(4-methoxyphenyl)chlorophosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
Target of Action
Bis(4-methoxyphenyl)chlorophosphine is primarily used as a reactant in asymmetric allylic substitution . The primary targets of this compound are the molecules involved in these reactions, particularly the allylic substrates.
Mode of Action
The compound interacts with its targets by serving as a ligand in various coupling reactions . It facilitates the formation of new bonds in these reactions, leading to the synthesis of new compounds.
Biochemical Pathways
It is known to be involved in several types of reactions, including the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in organic synthesis, leading to the formation of various complex organic compounds.
Result of Action
The primary result of Bis(4-methoxyphenyl)chlorophosphine’s action is the formation of new compounds through various coupling reactions . These reactions can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields like pharmaceuticals, materials science, and more.
Action Environment
The action, efficacy, and stability of Bis(4-methoxyphenyl)chlorophosphine are influenced by several environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific reaction it is being used in .
準備方法
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)chlorophosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction typically proceeds as follows:
- Preparation of 4-methoxyphenylmagnesium bromide by reacting 4-methoxybromobenzene with magnesium in anhydrous ether.
- Reaction of the prepared Grignard reagent with phosphorus trichloride to yield Bis(4-methoxyphenyl)chlorophosphine.
Industrial Production Methods: Industrial production of Bis(4-methoxyphenyl)chlorophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and stoichiometry to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Bis(4-methoxyphenyl)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Coupling Reactions: It is used as a ligand in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts are often used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted phosphines.
Oxidation Reactions: Formation of phosphine oxides.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
類似化合物との比較
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
- Chlorodiphenylphosphine
- Chlorodi(o-tolyl)phosphine
Uniqueness: Bis(4-methoxyphenyl)chlorophosphine is unique due to the presence of the 4-methoxyphenyl groups, which provide distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications compared to other similar phosphine ligands.
特性
IUPAC Name |
chloro-bis(4-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQUBRFOJIJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402630 | |
| Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-30-8 | |
| Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methoxyphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)










